

Heptyl Octanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Heptyl octanoate*

Cat. No.: *B1208286*

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This technical guide provides an in-depth overview of **Heptyl Octanoate**, a fatty acid ester recognized for its applications in the flavor and fragrance industries. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and a visual representation of the synthetic workflow.

Chemical Identity and Synonyms

Heptyl octanoate is chemically identified by the CAS Number 4265-97-8.^{[1][2][3][4][5][6][7]} It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
IUPAC Name	heptyl octanoate[5][8]
Synonyms	Heptyl caprylate[1][2][3][4][5][6], Octanoic acid, heptyl ester[2][3][4][5], FEMA No. 2553[1][3][5], Heptyl octylate[2][3], n-Heptyl n-octanoate[5], Caprylic acid, heptyl ester[6], AI3-31018[3][5], EINECS 224-252-8[3][4], NSC 23958[3][6], UNII-RV47OTT39J[3][4]
Molecular Formula	C15H30O2[1][4][8]
Molecular Weight	242.40 g/mol [1][5][8]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **heptyl octanoate**, providing essential data for experimental design and application.

Property	Value	Source
Appearance	Colorless, oily liquid with a green, waxy, and fruity odor.	[6]
Boiling Point	160 °C at 14 mmHg	[5]
Melting Point	-10 °C	[5]
Density	0.866 g/cm ³	[6]
Refractive Index	1.437	[6]
Solubility	Insoluble in water.[5][6] Soluble in alcohol.	[4]
Flash Point	130 °C	[6]
logP	5.9	[5]

Experimental Protocol: Synthesis of Heptyl Octanoate via Fischer Esterification

Heptyl octanoate is typically synthesized through the direct esterification of n-heptanol and n-octanoic acid, a process known as Fischer esterification.^[7] This acid-catalyzed reaction involves the formation of an ester and water.

Materials:

- n-Octanoic acid
- n-Heptanol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine equimolar amounts of n-octanoic acid and a slight excess of n-heptanol. Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- **Reflux and Water Removal:** Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.
- **Reaction Monitoring:** Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is formed.
- **Work-up and Neutralization:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess n-heptanol using a rotary evaporator.
- **Purification:** The crude **heptyl octanoate** can be further purified by vacuum distillation to obtain a high-purity product.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **heptyl octanoate** via Fischer esterification.



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Caption: Workflow for the synthesis and purification of **heptyl octanoate**.

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